molecular formula C9H9F3O3 B092289 Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate CAS No. 17515-73-0

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Cat. No. B092289
M. Wt: 222.16 g/mol
InChI Key: BXGRWYGEMRIAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05405865

Procedure details

24 g of the product of Stage A were mixed in 150 ml of toluene and 1.85 g of toluenesulfonic acid were added. The mixture was refluxed for 20 hours. The solvent was evaporated under reduced pressure at 40° C. The residue was chromatographed on silica (eluent: 95/5 hexane/ethyl acetate) to obtain 13.5 g of the expected product.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:16])[CH2:3][CH:4]([C:10](=[O:15])[C:11]([F:14])([F:13])[F:12])[C:5]([O:7][CH2:8][CH3:9])=[O:6].C1(C)C(S(O)(=O)=O)=CC=CC=1>C1(C)C=CC=CC=1>[F:12][C:11]([F:14])([F:13])[C:10]1[O:15][C:2]([CH3:16])=[CH:3][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
O=C(CC(C(=O)OCC)C(C(F)(F)F)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.85 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica (eluent: 95/5 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1OC(=CC1C(=O)OCC)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.